Introduction: The Significance of 2-Methyl-2-nitrosopropane as a Spin Trap
Introduction: The Significance of 2-Methyl-2-nitrosopropane as a Spin Trap
<An In-depth Technical Guide to the Synthesis of 2-Methyl-2-nitrosopropane Dimer
For Researchers, Scientists, and Drug Development Professionals
2-Methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane, is a crucial tool in the field of free radical chemistry. Its primary application lies in its role as a "spin trap," a molecule that reacts with transient, highly reactive free radicals to form stable paramagnetic nitroxide radicals.[1] These resulting stable radicals can then be detected and characterized using electron spin resonance (ESR) spectroscopy.[2][3] This technique provides invaluable insights into reaction mechanisms, particularly in biological systems and organic chemistry, where identifying short-lived radical intermediates is paramount. MNP is particularly effective in trapping carbon-centered radicals.[1]
In its pure form, 2-methyl-2-nitrosopropane is a blue liquid.[1] However, it readily dimerizes at room temperature to form a colorless, crystalline solid, the trans-dimer of 2-methyl-2-nitrosopropane.[1][4] This dimer is the more stable and common commercial form of the compound. In solution, the dimer is in equilibrium with the monomeric blue form, which is the active spin-trapping agent.[1] This guide will provide a detailed overview of the synthesis of the 2-methyl-2-nitrosopropane dimer, focusing on a well-established and reliable multi-step procedure.
Synthetic Strategy: A Multi-Step Approach
While direct oxidation of tert-butylamine to 2-methyl-2-nitrosopropane is possible, it often results in low yields.[1][5] A more robust and higher-yielding method involves a three-step sequence, which will be the focus of this guide:
-
Oxidation of tert-butylamine to 2-methyl-2-nitropropane.
-
Reduction of 2-methyl-2-nitropropane to N-tert-butylhydroxylamine.
-
Oxidation of N-tert-butylhydroxylamine to 2-methyl-2-nitrosopropane, which then dimerizes. [2]
This "oscillatory redox" sequence provides a reliable pathway to the desired product with good overall yield.[1]
Step 1: Oxidation of tert-Butylamine to 2-Methyl-2-nitropropane
The initial step involves the oxidation of a primary amine to a nitro compound. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄).
Experimental Protocol
A detailed procedure for this step is outlined in Organic Syntheses.[2][6]
Materials and Equipment:
-
5-L three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Reflux condenser
-
Apparatus for steam distillation
-
tert-Butylamine
-
Potassium permanganate (KMnO₄)
-
Diethyl ether
-
2 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of 650 g (4.11 moles) of potassium permanganate in 3 L of water is prepared in the 5-L three-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser.[6]
-
To this well-stirred suspension, 100 g (1.37 moles) of tert-butylamine is added dropwise over a 10-minute period.[6]
-
The reaction mixture is then heated to 55°C over approximately 2 hours and maintained at this temperature with continuous stirring for 3 hours.[6]
-
After the reaction is complete, the apparatus is set up for steam distillation, and the product, 2-methyl-2-nitropropane, is distilled from the reaction mixture.[6]
-
The collected liquid product is separated from the aqueous layer, diluted with 250 mL of diethyl ether, and washed successively with two 50-mL portions of 2 M hydrochloric acid and 50 mL of water.[6]
-
The ethereal solution is dried over anhydrous magnesium sulfate, and the ether is removed by fractional distillation.[6]
-
The crude product can be further purified by distillation to yield pure 2-methyl-2-nitropropane.[6]
Causality and Key Considerations:
-
Choice of Oxidant: Potassium permanganate is a strong oxidizing agent capable of converting the primary amino group to a nitro group. The reaction conditions are controlled to prevent over-oxidation.
-
Temperature Control: Maintaining the reaction at 55°C is crucial for achieving a reasonable reaction rate without significant decomposition of the product or starting material.
-
Steam Distillation: This purification technique is effective for separating the volatile 2-methyl-2-nitropropane from the non-volatile inorganic byproducts (manganese dioxide).
-
Acid Wash: The wash with hydrochloric acid removes any unreacted tert-butylamine by converting it to its water-soluble salt.
Step 2: Reduction of 2-Methyl-2-nitropropane to N-tert-Butylhydroxylamine
The second step involves the reduction of the nitro group to a hydroxylamine. Aluminum amalgam is a suitable reducing agent for this transformation.
Experimental Protocol
This procedure is also detailed in Organic Syntheses.[2][6]
Materials and Equipment:
-
3-L three-necked flask
-
Mechanical stirrer
-
Two efficient reflux condensers in series
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Aluminum foil
-
Mercury(II) chloride (HgCl₂)
-
2-Methyl-2-nitropropane
-
Diethyl ether
-
2 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution! This reaction should be conducted in a fume hood as hydrogen gas may be liberated. Aluminum amalgam can be pyrophoric and should be used immediately and not allowed to dry.[6]
-
Aluminum foil (30 g) is cut into strips and amalgamated by brief immersion in a solution of mercury(II) chloride (8.0 g in 400 mL of water).[6] The amalgamated aluminum is then rinsed with ethanol and ether.
-
The freshly prepared aluminum amalgam is added to a mixture of 1.5 L of ether and 15 mL of water in the 3-L flask.[6]
-
The reaction mixture is stirred vigorously, and 60 g (0.58 mole) of 2-methyl-2-nitropropane is added dropwise at a rate that maintains a brisk reflux of the ether.[6] An induction period of 5-7 minutes is common, after which the reaction becomes vigorous and may require cooling with an ice bath.[6]
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.[6]
-
The stirrer is stopped, and the gelatinous precipitate is allowed to settle. The ethereal solution is decanted and washed with two 250-mL portions of 2 M aqueous sodium hydroxide.[6]
-
The precipitate in the reaction flask is washed with two 500-mL portions of ether, and these washings are also washed with the sodium hydroxide solution.[6]
-
The combined ethereal solutions are dried over anhydrous sodium sulfate and concentrated using a rotary evaporator to yield crude N-tert-butylhydroxylamine.[2]
Causality and Key Considerations:
-
Reducing Agent: Aluminum amalgam is a classic reagent for the reduction of nitroalkanes to hydroxylamines. The amalgamation of aluminum with mercury activates the aluminum surface for the reduction.
-
Exothermic Reaction: The reaction is highly exothermic, and careful control of the addition rate and cooling is necessary to prevent the reaction from becoming too vigorous.
-
Workup: The sodium hydroxide wash is important for removing acidic byproducts. The gelatinous aluminum hydroxide precipitate can make the workup challenging; careful decantation and washing are required.
Step 3: Oxidation of N-tert-Butylhydroxylamine to 2-Methyl-2-nitrosopropane Dimer
The final step is the oxidation of the hydroxylamine to the nitroso compound, which then dimerizes. A solution of sodium hypobromite, prepared in situ from bromine and sodium hydroxide, is an effective oxidant for this step.
Experimental Protocol
This procedure is also available in Organic Syntheses.[2]
Materials and Equipment:
-
1-L three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Acetone-dry ice cooling bath
-
Sintered glass funnel
-
N-tert-butylhydroxylamine
-
Bromine
-
Sodium hydroxide (NaOH)
Procedure:
-
A solution of sodium hypobromite is prepared by adding 57.5 g of bromine dropwise to a solution of 36.0 g of sodium hydroxide in 225 mL of water, with stirring, over 5 minutes.[2]
-
The resulting yellow solution is cooled to -20°C in the 1-L flask.[2]
-
A suspension of 26.7 g (0.300 mole) of N-tert-butylhydroxylamine in 50 mL of water is added to the cold hypobromite solution.[2]
-
The reaction solution is again cooled to -20°C before the cooling bath is removed, and the mixture is stirred for 4 hours as it warms to room temperature.[6]
-
The solid product, the 2-methyl-2-nitrosopropane dimer, which has precipitated, is collected on a sintered glass funnel.[2]
-
The collected solid is pulverized and washed with 1 L of water.[2][6]
-
The final product is dried at room temperature under reduced pressure to yield the 2-methyl-2-nitrosopropane dimer.[2]
Causality and Key Considerations:
-
In Situ Oxidant: Sodium hypobromite is a convenient and effective oxidizing agent that is prepared immediately before use.
-
Low-Temperature Reaction: The reaction is performed at low temperatures to control the reaction rate and minimize side reactions.
-
Dimerization: The initially formed blue monomeric 2-methyl-2-nitrosopropane dimerizes to the more stable colorless solid upon standing. The isolation procedure directly yields the dimer.
-
Purity: The product obtained from this procedure is generally of sufficient purity for use as a spin-trapping reagent.[2][6]
Quantitative Data Summary
| Step | Starting Material | Reagents | Reaction Conditions | Product | Yield |
| 1 | tert-Butylamine | Potassium permanganate, Water | 55°C, 3 hours | 2-Methyl-2-nitropropane | ~78%[6] |
| 2 | 2-Methyl-2-nitropropane | Aluminum amalgam, Diethyl ether, Water | Reflux, 30 minutes | N-tert-Butylhydroxylamine | 65-75% (crude)[2] |
| 3 | N-tert-Butylhydroxylamine | Sodium hypobromite (from Bromine and NaOH) | -20°C to room temp., 4 hours | 2-Methyl-2-nitrosopropane dimer | 75-85%[2][6] |
Visualizing the Synthesis Workflow
Caption: A workflow diagram illustrating the three-step synthesis of 2-methyl-2-nitrosopropane dimer.
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken.
-
2-Methyl-2-nitropropane: This compound is a flammable liquid and may cause skin and eye irritation.[7] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8]
-
Mercury(II) chloride: This substance is highly toxic and should be handled with extreme care. Avoid contact with skin and eyes, and do not inhale dust.
-
Bromine: Bromine is a corrosive and toxic substance. Handle in a fume hood and wear appropriate PPE.
-
Aluminum amalgam: As noted, this can be pyrophoric.[6] It should be used immediately after preparation and not allowed to dry out. The reduction step should be performed in a fume hood due to the potential for hydrogen gas evolution.[6]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][9][10]
Conclusion
The multi-step synthesis of 2-methyl-2-nitrosopropane dimer from tert-butylamine is a well-established and reliable method for producing this important spin-trapping agent. By carefully following the outlined procedures and adhering to all safety precautions, researchers can successfully synthesize this valuable compound for their studies in free radical chemistry. The purity of the final product is generally sufficient for its intended applications without the need for further extensive purification.
References
-
Organic Syntheses, Coll. Vol. 6, p.77 (1988); Vol. 52, p.77 (1972). Link
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Chempedia. (n.d.). Preparation of 2-Methyl-2-nitrosopropane and Its Dimer. LookChem. Link
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Wikipedia. (2023, December 1). 2-Methyl-2-nitrosopropane. Link
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Echemi. (2022, August 3). What are the facts about 2 methyl 2 nitrosopropane dimer?Link
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Holman, R. J., & Perkins, M. J. (1970). A convenient synthesis of 2-methyl-2-nitrosopropane ('t-nitrosobutane'). Journal of the Chemical Society C: Organic, 2195. Link
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Capot Chemical Co., Ltd. (2019). MSDS of 2-Methyl-2-nitropropane. Link
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ResearchGate. (n.d.). 2-Methyl-2-Nitrosopropane and its Dimer. Link
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Holman, R. J., & Perkins, M. J. (1970). A Convenient Synthesis of 2-Methyl-2-nitrosopropane ('t-Nitrosobutane'). Journal of the Chemical Society C: Organic, 2195-2196. Link
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Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Methyl-2-nitropropane. Link
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Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Link
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GTI Laboratory Supplies. (n.d.). Safety Data Sheet. Link
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SDS Manager Inc. (n.d.). 2-Methyl-2-nitropropane-15N SDS. Link
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Rosenthal, I., Mossoba, M. M., & Riesz, P. (1982). Spin-trapping with 2-methyl-2-nitrosopropane: photochemistry of carbonyl-containing compounds. Methyl radical formation from dimethyl sulfoxide. Canadian Journal of Chemistry, 60(11), 1486–1490. Link
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Canadian Science Publishing. (n.d.). Spin-trapping with 2-methyl-2-nitrosopropane: photochemistry of carbonyl-containing compounds. Methyl radical formation from dimethyl sulfoxide. Link
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Allen Press. (1981, May 1). A Fundamental Study on Aqueous Solutions of 2-Methyl-2-Nitrosopropane as a Spin Trap. Radiation Research. Link
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Makino, K., Suzuki, N., Moriya, F., Rokushika, S., & Hatano, H. (1980). Cautionary Note for Use of 2-Methyl-2-Nitrosopropane as Spin Trap. Analytical Letters, 13(4), 311–324. Link
-
Gowenlock, B. G., Lüttke, W., & Schulten, K. (1979). Structure of the trans-dimer of 2-methyl-2-nitrosopropane. Journal of the Chemical Society, Perkin Transactions 2, 1317. Link
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Santa Cruz Biotechnology. (n.d.). 2-Methyl-2-nitrosopropane dimer. Link
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Thermo Fisher Scientific. (n.d.). 2-Methyl-2-nitrosopropane dimer, 98%, Thermo Scientific. Link
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